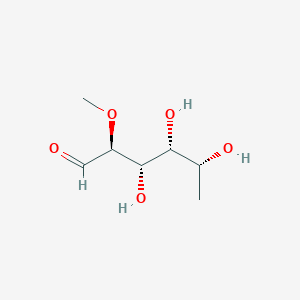
2-O-Methyl-6-deoxymannose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-O-Methyl-6-deoxymannose is a sugar molecule that is commonly found in bacteria. It is a crucial component in the biosynthesis of many important bacterial polysaccharides and glycolipids. The molecule has gained significant attention in the scientific community due to its potential applications in the development of new antibiotics, vaccines, and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2-O-Methyl-6-deoxymannose is not fully understood. However, it is believed to inhibit bacterial growth by interfering with the biosynthesis of bacterial cell walls. The molecule is also thought to enhance the immune response by activating specific immune cells.
Efectos Bioquímicos Y Fisiológicos
2-O-Methyl-6-deoxymannose has several biochemical and physiological effects. The molecule has been shown to inhibit the growth of several bacterial species, as well as enhance the immune response in animal models. Additionally, the molecule has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-O-Methyl-6-deoxymannose in lab experiments is its ability to inhibit the growth of several bacterial species. This makes it a valuable tool for studying the mechanisms of bacterial growth and the development of new antibiotics. However, the molecule also has some limitations, including its potential toxicity and the difficulty in synthesizing large quantities of the molecule.
Direcciones Futuras
There are several future directions for the study of 2-O-Methyl-6-deoxymannose. One potential area of research is the development of new antibiotics based on the molecule. Another area of research is the development of new vaccines that utilize the molecule to enhance the immune response. Additionally, the molecule may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the potential of 2-O-Methyl-6-deoxymannose in these areas.
Métodos De Síntesis
The synthesis of 2-O-Methyl-6-deoxymannose involves several steps. The first step involves the conversion of glucose to mannose, followed by the addition of a methyl group to the 2-position of the mannose molecule. The final step involves the removal of the 6-position hydroxyl group to yield 2-O-Methyl-6-deoxymannose.
Aplicaciones Científicas De Investigación
2-O-Methyl-6-deoxymannose has been extensively studied for its potential applications in the development of new antibiotics. The molecule is known to inhibit the growth of several bacterial species, including Streptococcus pneumoniae, which is a major cause of pneumonia, meningitis, and sepsis. The molecule has also been shown to enhance the immune response in animal models, making it a potential candidate for the development of new vaccines.
Propiedades
Número CAS |
17212-17-8 |
|---|---|
Nombre del producto |
2-O-Methyl-6-deoxymannose |
Fórmula molecular |
C7H14O5 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-3,4,5-trihydroxy-2-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(10)7(11)5(3-8)12-2/h3-7,9-11H,1-2H3/t4-,5-,6-,7-/m1/s1 |
Clave InChI |
VCUILRLOJMHSMR-DBRKOABJSA-N |
SMILES isomérico |
C[C@H]([C@H]([C@@H]([C@@H](C=O)OC)O)O)O |
SMILES |
CC(C(C(C(C=O)OC)O)O)O |
SMILES canónico |
CC(C(C(C(C=O)OC)O)O)O |
Sinónimos |
2-methylrhamnose 2-O-methyl-6-deoxymannose 2-O-methyl-D-rhamnose 2-O-methylrhamnose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



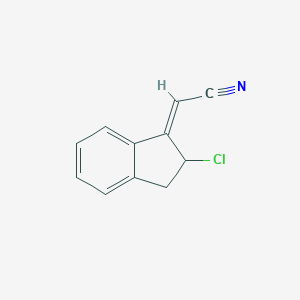
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
![N-[2-(6,7-dimethoxyquinolin-2-yl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B231311.png)
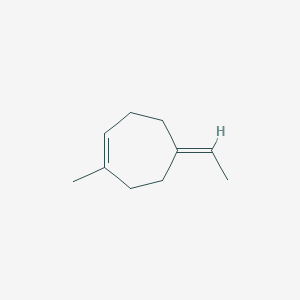
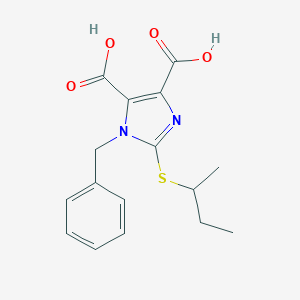
![2,3-Dimethoxy[1]benzothieno[2,3-c]quinoline](/img/structure/B231327.png)
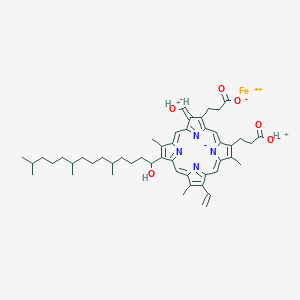
![1-Amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-one](/img/structure/B231330.png)
![2-[(2-Hydroxyethyl)(6-methylpyridazin-3-yl)amino]ethanol](/img/structure/B231337.png)
![4-[[(2-Methoxy-4-octadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231339.png)
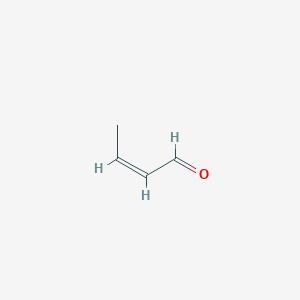
![1-Ethoxy[1]benzothieno[3,2-c]pyridine](/img/structure/B231346.png)
![3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
![[(2,2,3-Trimethylcyclopentylidene)methyl]benzene](/img/structure/B231353.png)